Cibacron Brilliant Red 3B-A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cibacron Brilliant Red 3B-A involves the reaction of a polynuclear aromatic compound with monochlorotriazine. The reaction typically occurs under alkaline conditions, where the triazine ring reacts with the aromatic compound to form the dye. The process involves several steps, including diazotization, coupling, and chlorination .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reaction and achieve the desired product. The final product is then purified through filtration and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cibacron Brilliant Red 3B-A undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The triazine ring in the dye can undergo substitution reactions with nucleophiles, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under alkaline conditions
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Simpler aromatic compounds.
Substitution: Substituted triazine derivatives
Scientific Research Applications
Cibacron Brilliant Red 3B-A has a wide range of applications in scientific research:
Mechanism of Action
Cibacron Brilliant Red 3B-A exerts its effects through the formation of covalent bonds with substrates. The triazine ring in the dye reacts with nucleophilic groups in the substrate, forming a stable covalent bond. This mechanism is particularly important in its application as a textile dye and in enzyme inhibition studies .
Molecular Targets and Pathways:
Enzyme Inhibition: The dye inhibits phosphotransferase activity by binding to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.
Textile Dyeing: The dye forms covalent bonds with hydroxyl groups in cellulose fibers, resulting in strong and durable coloration.
Comparison with Similar Compounds
Cibacron Brilliant Red 3B-A is unique due to its monochlorotriazine structure and its ability to form strong covalent bonds with substrates. Similar compounds include:
Reactive Blue 19: Another monochlorotriazine dye used in textile dyeing.
Reactive Black 5: A dichlorotriazine dye with similar applications in textile dyeing and biological research.
Procion Red H-E3B: A bifunctional reactive dye used in textile applications
Uniqueness: this compound stands out due to its specific inhibition of phosphotransferase activity and its strong bonding capabilities, making it highly effective in both industrial and research applications .
Properties
IUPAC Name |
5-benzamido-3-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8O14S4/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWONWYNZSWOYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN8O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17681-50-4 (tetrasodium salt) | |
Record name | Procion reactive red 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201025217 | |
Record name | C.I. Reactive Red 4 parent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
907.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16480-43-6, 17681-50-4 | |
Record name | Procion reactive red 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[2-[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Reactive Red 4 parent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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